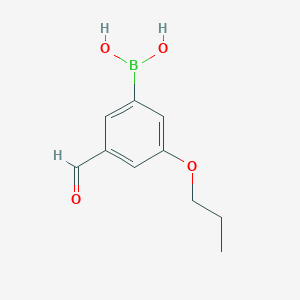

(3-Formyl-5-propoxyphenyl)boronic acid

Vue d'ensemble

Description

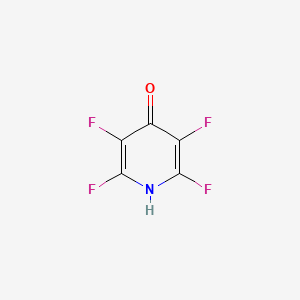

“(3-Formyl-5-propoxyphenyl)boronic acid” is a boronic acid derivative with the molecular formula C10H13BO4 and a molecular weight of 208.02 . It is mainly used for research purposes .

Synthesis Analysis

Boronic acids, including “(3-Formyl-5-propoxyphenyl)boronic acid”, can be synthesized using various methods. One common method involves the addition of organometallic reagents to boranes . Another approach is the reaction of triarylboranes with a ligand . Boronic acids are known for their reversible covalent inhibition of hydroxyl proteases .Molecular Structure Analysis

The molecular structure of “(3-Formyl-5-propoxyphenyl)boronic acid” consists of 10 carbon atoms, 13 hydrogen atoms, 1 boron atom, and 4 oxygen atoms .Chemical Reactions Analysis

Boronic acids, such as “(3-Formyl-5-propoxyphenyl)boronic acid”, are known to undergo various chemical reactions. For instance, boronic acid esters undergo a transesterification reaction . In addition to transesterification, boronic esters also undergo a metathesis reaction .Physical And Chemical Properties Analysis

“(3-Formyl-5-propoxyphenyl)boronic acid” has a density of 1.2±0.1 g/cm3, a boiling point of 408.6±55.0 °C at 760 mmHg, and a flash point of 200.9±31.5 °C . It has 4 hydrogen bond acceptors, 2 hydrogen bond donors, and 4 freely rotating bonds .Applications De Recherche Scientifique

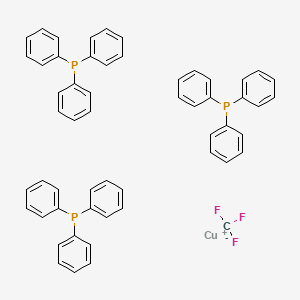

1. Suzuki–Miyaura Coupling

- Application : Boronic acids are used in Suzuki–Miyaura (SM) cross-coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

- Method : The SM coupling reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .

- Results : The success of SM coupling originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .

2. Sensing Applications

- Application : Boronic acids interact with diols and strong Lewis bases as fluoride or cyanide anions, leading to their utility in various sensing applications .

- Method : The sensing applications can be homogeneous assays or heterogeneous detection .

- Results : Detection can be at the interface of the sensing material or within the bulk sample .

3. Synthesis of Borinic Acid Derivatives

- Application : Borinic acids and their chelate derivatives are a subclass of organoborane compounds used in cross-coupling reactions, catalysis, medicinal chemistry, polymer or optoelectronics materials .

- Method : The synthesis of diarylborinic acids and their four-coordinated analogs .

- Results : These compounds have been used in various fields, demonstrating the versatility of boronic acids .

5. Material Chemistry

- Application : Boronic acid-based compounds have inspired the exploration of novel chemistries using boron to fuel emergent sciences .

- Method : This involves the use of iminoboronate and salicylhydroxamic–boronate constituted reversible click chemistries .

- Results : These chemistries have applications in chemical biology, medicinal chemistry, biomedical devices, and material chemistry .

6. Reaction Catalysts

- Application : Apart from their utility as reagents in transition metal-catalyzed transformations, boronic acids are also used as reaction catalysts .

- Method : The method involves the use of boronic acids in catalyzing various chemical reactions .

- Results : The results of these catalyzed reactions vary depending on the specific reaction and the conditions under which it is carried out .

7. Biosensors

- Application : Boronic acids can specifically and reversibly interact with 1,2- or 1,3-diols to form five or six cyclic esters. Based on this unique property, boronic acid-based materials have been used as synthetic receptors for the specific recognition and detection of cis-diol-containing species .

- Method : This involves the use of boronic acids in the creation of biosensors .

- Results : These biosensors have been used for various purposes, including the detection of cis-diol-containing species .

8. Saccharides Sensors

- Application : Because of their ability to bind reversibly with 1,2- and 1,3-diols, boronic acids have found wide applications as saccharides sensors .

- Method : This involves the use of boronic acids in the creation of saccharides sensors .

- Results : These sensors have been used for various purposes, including the detection of saccharides .

9. Therapeutics

- Application : Boronic acids are utilized in various areas ranging from biological labelling, protein manipulation and modification, separation and the development of therapeutics .

- Method : This involves the use of boronic acids in the creation of therapeutics .

- Results : These therapeutics have been used for various purposes, including the treatment of various diseases .

Orientations Futures

Boronic acids, including “(3-Formyl-5-propoxyphenyl)boronic acid”, have potential applications in various fields. They are being increasingly utilized in the development of novel materials that show a longer lifetime and can be easily recycled . They are also being studied for their potential applications in medicinal chemistry .

Propriétés

IUPAC Name |

(3-formyl-5-propoxyphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BO4/c1-2-3-15-10-5-8(7-12)4-9(6-10)11(13)14/h4-7,13-14H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPQVVDQADAGQCM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC(=C1)OCCC)C=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90584728 | |

| Record name | (3-Formyl-5-propoxyphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90584728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3-Formyl-5-propoxyphenyl)boronic acid | |

CAS RN |

871125-80-3 | |

| Record name | B-(3-Formyl-5-propoxyphenyl)boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=871125-80-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3-Formyl-5-propoxyphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90584728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Formyl-5-propoxyphenylboronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Spiro[3.5]nonane-6,8-dione](/img/structure/B1340185.png)

![(3As,5S,6R,6aS)-5-(azidomethyl)-3a-(hydroxymethyl)-2,2-dimethyl-6,6a-dihydro-5H-furo[2,3-d][1,3]dioxol-6-ol](/img/structure/B1340189.png)